physicochemical properties and pKa of 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid
physicochemical properties and pKa of 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-(Trifluoromethyl)-1H-indole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties and ionization constants (pKa) of 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid (CAS No. 1784332-77-9). As a molecule incorporating the privileged indole scaffold with a potent electron-withdrawing trifluoromethyl group, its characteristics are of significant interest to researchers in medicinal chemistry and drug development. This document details key parameters such as molecular weight, formula, and predicted values for lipophilicity and acidity. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of solubility and pKa, underpinned by the scientific rationale for each procedural step. The insights herein are designed to empower scientists to effectively utilize this compound in research and development endeavors.
Introduction and Molecular Overview
2-(Trifluoromethyl)-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indole core, which is a foundational structure in numerous pharmacologically active agents. The strategic placement of a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) at the 5-position profoundly influences the molecule's electronic properties, stability, and intermolecular interactions. The -CF₃ group, a well-known bioisostere for a methyl group, often enhances metabolic stability, lipophilicity, and binding affinity.[1][2] The carboxylic acid moiety serves as a critical handle for salt formation, solubility modulation, and as a key interaction point with biological targets.
Understanding the fundamental physicochemical properties of this molecule is paramount for its application in drug discovery, guiding formulation development, predicting pharmacokinetic behavior (ADME), and designing target engagement strategies.[3] This guide serves as a central resource for these critical data points and methodologies.
Core Physicochemical Properties
The key physicochemical data for 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid are summarized below. It is important to note that while some data are derived from supplier information for the specific CAS number, other values, such as boiling point and LogP, are predicted based on its structure or data from closely related isomers, providing a scientifically grounded estimation.
| Property | Value | Source / Comment |
| CAS Number | 1784332-77-9 | [4] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [4] |
| Molecular Weight | 229.16 g/mol | [4] |
| Physical Form | Solid | Based on supplier data.[5] |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | 402.5 ± 40.0 °C | Predicted for a structural isomer (5-CF₃-indole-3-carboxylic acid).[6] The compound will likely decompose at this temperature. |
| Predicted LogP | 2.56 | Predicted for a structural isomer (5-CF₃-indole-3-carboxylic acid).[6] This indicates moderate lipophilicity. |
| Predicted pKa₁ (-COOH) | ~4.2 | Predicted for a structural isomer (5-CF₃-indole-2-carboxylic acid).[7] The strong electron-withdrawing effect of the -CF₃ group enhances acidity. |
| Predicted pKa₂ (N-H) | Not available | Expected to be significantly lower (more acidic) than unsubstituted indole (~17) due to the influence of the C2-trifluoromethyl group.[8] |
Ionization Constants (pKa): A Dual-Acidic System
A defining feature of this molecule is the presence of two distinct acidic protons: the carboxylic acid proton and the indole N-H proton. Their respective pKa values govern the molecule's charge state at different physiological pH levels, which in turn dictates solubility, membrane permeability, and receptor binding.[3]
Carboxylic Acid pKa (pKa₁)
The carboxylic acid is the more acidic of the two functional groups. Its pKa is influenced by the aromatic indole ring system and, most notably, the powerful electron-withdrawing nature of the trifluoromethyl group. This -CF₃ group stabilizes the conjugate base (carboxylate anion) through an inductive effect, thereby increasing the acidity and lowering the pKa value compared to a non-fluorinated analogue.[9] The predicted pKa of approximately 4.2 suggests that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated and exist as a negatively charged carboxylate.[7]
Indole N-H pKa (pKa₂)
Experimental Protocols for Property Determination
To ensure scientific rigor, predicted values must be confirmed experimentally. The following section provides detailed, step-by-step protocols for determining key physicochemical parameters.
Protocol for Aqueous Solubility Determination
The Shake-Flask method is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
Preparation: Add an excess amount of solid 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved solute.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.[10]
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] It involves monitoring pH changes as a titrant is added to the sample solution.[13][14]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if required for initial dissolution) to a final concentration of approximately 1-10 mM.
-
Inert Atmosphere: Place the solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the acidic analyte.[13][14]
-
Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin stirring.
-
Data Acquisition: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13] This point can be precisely located by identifying the inflection point on the first-derivative plot (ΔpH/ΔV vs. Volume).
Caption: Workflow for Potentiometric Titration pKa Assay.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is an excellent alternative, especially for compounds with a strong chromophore near the ionization center, and typically requires less material than potentiometry.[15] The indole nucleus provides the necessary chromophore for this analysis.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, precise pH values.
-
Stock Solution: Create a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Sample Preparation: In a 96-well UV-transparent plate or individual cuvettes, add a small, constant volume of the stock solution to each of the different buffer solutions. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the pKa.[16]
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each sample at a constant temperature.[15]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at these chosen wavelengths against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [Acid] = [Conjugate Base], and therefore, pH = pKa.[17][18]
-
Fit the data to the appropriate Henderson-Hasselbalch derived equation to calculate the precise pKa value.[16]
-
Caption: Workflow for UV-Vis Spectrophotometry pKa Assay.
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